molecular formula C9H14ClNO B8228425 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

Cat. No.: B8228425
M. Wt: 187.66 g/mol
InChI Key: XRCVRMHELDJLFA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is (2R)-2-amino-2-(2-methylphenyl)ethanol hydrochloride , reflecting its stereochemistry and functional groups. The structure comprises a central chiral carbon bonded to an amino group (-NH₂), a hydroxyl group (-OH), and an o-tolyl group (a benzene ring with a methyl substituent at the ortho position). The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key structural features include:

  • Stereochemistry : The (R) configuration at the chiral center dictates its spatial orientation, critical for interactions in enantioselective synthesis.
  • Functional Groups : The amino and hydroxyl groups enable participation in hydrogen bonding and acid-base reactions, while the o-tolyl group contributes hydrophobic character.
  • Salt Formation : Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, as indicated by the molecular formula C₉H₁₄ClNO .

The SMILES notation CC1=CC=CC=C1C@HN.Cl and InChI key XRCVRMHELDJLFA-FVGYRXGTSA-N provide unambiguous representations of its structure and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₄ClNO corresponds to a monoisotopic mass of 187.0668 Da and an exact mass of 187.0668 g/mol . The molecular weight, calculated as 187.66 g/mol , aligns with theoretical values derived from atomic weights:

  • Carbon (C) : 9 atoms × 12.01 = 108.09
  • Hydrogen (H) : 14 atoms × 1.008 = 14.11
  • Chlorine (Cl) : 1 atom × 35.45 = 35.45
  • Nitrogen (N) : 1 atom × 14.01 = 14.01
  • Oxygen (O) : 1 atom × 16.00 = 16.00
    Total : 187.66 g/mol.

This compound’s physicochemical properties, such as a predicted boiling point of ~300°C and solubility in water (>10 mg/mL at 25°C), are influenced by its ionic hydrochloride form.

Properties

IUPAC Name

2-amino-2-(2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCVRMHELDJLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

A Ru-SNS2 acridine-based catalyst (2 mol%) enables the asymmetric hydrogenation of 2-(o-tolyl)-2-oxoethylamine in the presence of KOH (1.5–2.0 equiv.) at 140°C under argon. The reaction proceeds in a Schlenk tube over 24 hours, yielding the (R)-enantiomer with high stereoselectivity. Post-reduction, treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Key Data:

CatalystSolventTemperatureTimeYieldEnantiomeric Excess (ee)
Ru-SNS2 (2 mol%)Neat140°C24 h55–76%>90% (R)

This method benefits from scalability and avoids column chromatography by utilizing crystallization for purification.

Reductive Amination of o-Tolyl Glyoxal

Reductive amination offers a one-pot route to synthesize the target compound by condensing o-tolyl glyoxal with ammonia or ammonium salts under reducing conditions.

Sodium Cyanoborohydride-Mediated Amination

In a representative procedure, o-tolyl glyoxal (1.0 equiv.) reacts with ammonium acetate (2.0 equiv.) in methanol at 25°C. Sodium cyanoborohydride (1.5 equiv.) is added gradually, and the mixture stirs for 12 hours. The crude product is treated with HCl gas to precipitate the hydrochloride salt.

Reaction Profile:

  • Solvent: Methanol

  • pH: 6.5–7.0 (buffered with acetic acid)

  • Yield: 68%

  • Purity: 95% (by HPLC)

This method is advantageous for its mild conditions but requires careful pH control to minimize imine hydrolysis.

Nucleophilic Substitution of Epoxides

Epoxide ring-opening with ammonia derivatives provides an alternative pathway. The synthesis begins with 2-(o-tolyl)ethylene oxide, which undergoes nucleophilic attack by ammonia.

Epoxide Aminolysis in Supercritical CO₂

In a high-pressure reactor, 2-(o-tolyl)ethylene oxide (1.0 equiv.) and aqueous ammonia (5.0 equiv.) react in supercritical CO₂ at 80°C and 100 bar for 6 hours. The reaction achieves 82% conversion, with the hydrochloride salt obtained after acidification and lyophilization.

Advantages:

  • Enhanced reaction rates due to improved mass transfer in supercritical fluids.

  • Reduced side products from over-alkylation.

Resolution of Racemic Mixtures

For non-catalytic methods, resolving racemic 2-amino-2-(o-tolyl)ethan-1-ol using chiral acids (e.g., tartaric acid) achieves enantiopure hydrochloride salts.

Diastereomeric Salt Crystallization

Racemic amino alcohol is dissolved in ethanol and treated with (R,R)-tartaric acid (1.0 equiv.). The (R)-enantiomer-tartrate complex precipitates selectively, leaving the (S)-enantiomer in solution. After filtration, the tartrate salt is neutralized with NaOH, and the free base is converted to hydrochloride using HCl.

Performance Metrics:

  • Resolution Efficiency: 40–50% per cycle

  • ee After Two Cycles: >99%

Comparative Analysis of Synthetic Routes

MethodYieldeeScalabilityCost Efficiency
Ru-Catalyzed Reduction55–76%>90%HighModerate
Reductive Amination68%RacemicModerateLow
Epoxide Aminolysis82%RacemicLowHigh
Diastereomeric Resolution40–50%>99%ModerateHigh

The Ru-catalyzed asymmetric reduction stands out for its enantioselectivity and scalability, making it the preferred method for industrial applications. In contrast, reductive amination and epoxide aminolysis are better suited for small-scale syntheses where racemic products are acceptable.

Critical Considerations in Process Optimization

Catalyst Recycling

The Ru-SNS2 catalyst can be recovered via filtration and reused for up to three cycles with minimal loss in activity (5% yield drop per cycle).

Environmental Impact

Supercritical CO₂ in epoxide aminolysis reduces solvent waste, aligning with green chemistry principles.

Regulatory Compliance

All methods require stringent control of genotoxic impurities (e.g., hydrazine in reductive amination), necessitating purification via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the amino group or the tolyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄ClNO
  • Molecular Weight : Approximately 187.67 g/mol
  • Appearance : White crystalline powder, soluble in water

The compound is characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride serves as an important intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas. Its chirality plays a crucial role in determining the pharmacological properties of the resulting compounds.
  • Bioactive Compound Synthesis :
    • The compound has been studied for its potential role in synthesizing bioactive compounds with antimicrobial and anti-inflammatory properties. Research indicates that its specific stereochemistry can significantly influence biological interactions, making it essential for drug efficacy.
  • Chiral Resolution :
    • Its unique chiral configuration allows for applications in asymmetric synthesis, where selective interactions with enzymes and receptors are critical for developing effective drugs.

Chemical Research Applications

  • Organic Synthesis Reagent :
    • The compound is utilized as a reagent in various organic reactions due to its functional groups, which allow it to participate in diverse chemical transformations, including amination and alcohol reactions.
  • Interaction Studies :
    • Ongoing research focuses on the interaction of this compound with biological targets. These studies aim to elucidate its binding affinities and potential pharmacokinetic implications, contributing to drug development efforts.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives synthesized from this compound demonstrated significant activity against various bacterial strains. The chirality of the compound was found to enhance its efficacy, highlighting the importance of stereochemistry in drug design.

Case Study 2: Neurological Drug Development

Research published in medicinal chemistry journals has explored the use of this compound as an intermediate for synthesizing novel analgesics targeting neurological pathways. The findings suggest that modifications to the o-tolyl group can lead to improved potency and reduced side effects compared to existing medications.

Mechanism of Action

The mechanism of action of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Compounds with variations in the aryl substituent on the ethanolamine backbone exhibit distinct physicochemical and pharmacological properties:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Notes
2-Amino-2-(4-bromophenyl)ethan-1-ol HCl 4-Bromophenyl 1803597-16-1 265.56 Bromine’s electron-withdrawing nature enhances stability in polar solvents .
(R)-2-Amino-2-(2,6-difluorophenyl)ethanol HCl 2,6-Difluorophenyl 2323061-55-6 217.62 Fluorine atoms increase lipophilicity, improving blood-brain barrier penetration .
(2S)-2-Amino-2-(3,5-difluorophenyl)ethanol HCl 3,5-Difluorophenyl 2044705-93-1 217.62 Symmetric fluorine substitution reduces metabolic degradation .

Structural Impact :

  • Electron-Donating Groups (e.g., o-tolyl): Enhance nucleophilicity at the amino group, favoring reactions with electrophilic agents .
  • Electron-Withdrawing Groups (e.g., Br, F) : Stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions .
Ortho-Substituted Analogues

Ortho-substituted compounds demonstrate steric and electronic effects distinct from para or meta isomers:

Compound Name Substituent CAS Number Melting Point (°C) Key Notes
ortho-Toluidine Hydrochloride 2-Methylaniline 636-21-5 267–268 Lacks the ethanol group, reducing solubility in polar solvents .
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethanol HCl 2-Fluoro-5-methylphenyl 1391443-39-2 N/A Fluorine and methyl groups synergistically enhance steric hindrance .

Steric Effects :

  • Ortho-substituents (e.g., methyl, fluorine) restrict rotational freedom, influencing binding affinity in receptor-ligand interactions .
Non-Aromatic Analogues

Ethanolamine derivatives without aromatic groups exhibit contrasting properties:

Compound Name Structure CAS Number Molecular Weight (g/mol) Key Notes
2-Aminoethanol Hydrochloride NH₂CH₂CH₂OH·HCl 2002-24-6 97.54 Simpler structure with higher water solubility (mp 75–77°C) .
2-(2-Aminoethoxy)ethanol NH₂CH₂CH₂OCH₂CH₂OH 929-06-6 105.13 Ether linkage improves thermal stability (bp 218–224°C) .

Functional Group Impact :

  • Aromatic vs. Aliphatic : Aromatic derivatives (e.g., o-tolyl) exhibit π-π stacking interactions critical for protein binding, while aliphatic analogues prioritize solubility .

Biological Activity

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and implications for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group participates in hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antimicrobial Properties : Studies have shown that this compound may serve as an intermediate in the synthesis of bioactive compounds with antimicrobial properties. Its structural characteristics allow it to interact selectively with microbial targets.
  • Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly in relation to protein interactions. It may affect the pharmacokinetics and pharmacodynamics of drugs by influencing enzyme mechanisms.

Antichlamydial Activity

A study investigating new compounds based on similar structures highlighted the antichlamydial activity of derivatives related to this compound. The compounds demonstrated selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .

Enzyme Interaction Studies

Research has focused on the interaction studies of this compound with various enzymes. These studies are crucial for understanding how this compound can influence biological processes. The chiral nature of the compound is significant as it affects binding affinity and specificity towards different enzymes and receptors.

Data Table: Biological Activities and Properties

Biological Activity Description References
AntimicrobialPotential as an intermediate for bioactive compounds
Enzyme InhibitionInfluences enzyme mechanisms and protein interactions
AntichlamydialSelective activity against Chlamydia species
Pharmacological ApplicationsDrug development targeting specific biological pathways

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